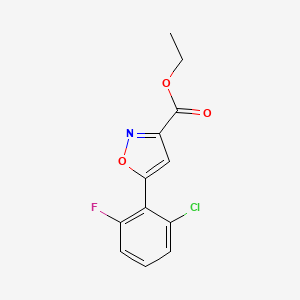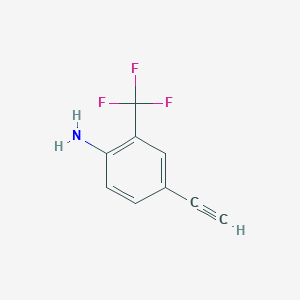
(2,5-dimethoxyphenyl)-(3-hydroxypropoxy)borinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dimethoxyphenyl)-(3-hydroxypropoxy)borinic acid is a boronic acid derivative characterized by the presence of a 2,5-dimethoxyphenyl group and a 3-hydroxypropoxy group attached to the boron atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dimethoxyphenyl)-(3-hydroxypropoxy)borinic acid typically involves the reaction of 2,5-dimethoxyphenylboronic acid with 3-hydroxypropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
(2,5-Dimethoxyphenyl)-(3-hydroxypropoxy)borinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the borinic acid to borane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Boronic acid derivatives with higher oxidation states.
Reduction: Borane derivatives.
Substitution: Various substituted boronic acid derivatives depending on the substituent introduced.
科学的研究の応用
(2,5-Dimethoxyphenyl)-(3-hydroxypropoxy)borinic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (2,5-dimethoxyphenyl)-(3-hydroxypropoxy)borinic acid involves its interaction with molecular targets such as enzymes and proteins. The boronic acid moiety can form reversible covalent bonds with hydroxyl and amino groups in biomolecules, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2,5-Dimethoxyphenylboronic acid: Lacks the 3-hydroxypropoxy group, resulting in different reactivity and applications.
3-Hydroxypropylboronic acid: Lacks the 2,5-dimethoxyphenyl group, leading to different chemical properties and uses.
Phenylboronic acid derivatives: Similar boronic acid derivatives with different substituents on the phenyl ring.
Uniqueness
(2,5-Dimethoxyphenyl)-(3-hydroxypropoxy)borinic acid is unique due to the presence of both the 2,5-dimethoxyphenyl and 3-hydroxypropoxy groups, which confer distinct chemical properties and reactivity
特性
分子式 |
C11H17BO5 |
|---|---|
分子量 |
240.06 g/mol |
IUPAC名 |
(2,5-dimethoxyphenyl)-(3-hydroxypropoxy)borinic acid |
InChI |
InChI=1S/C11H17BO5/c1-15-9-4-5-11(16-2)10(8-9)12(14)17-7-3-6-13/h4-5,8,13-14H,3,6-7H2,1-2H3 |
InChIキー |
LWHUCJVXHOJIBC-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1)OC)OC)(O)OCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-(3,5-ditert-butyl-4-methoxyphenyl)-10-phosphapentacyclo[10.6.1.11,4.016,19.08,20]icosa-4(20),5,7,12,14,16(19)-hexaene](/img/structure/B15279978.png)
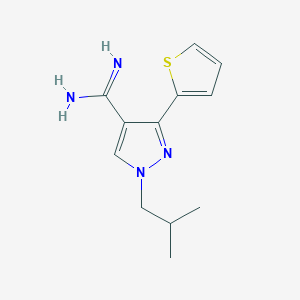
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B15279989.png)
![5-fluoro-14-methoxy-9,12-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaene-8,17-dione](/img/structure/B15279994.png)
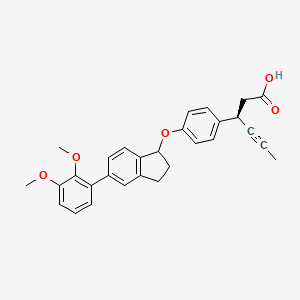

![(3-endo)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate](/img/structure/B15280034.png)


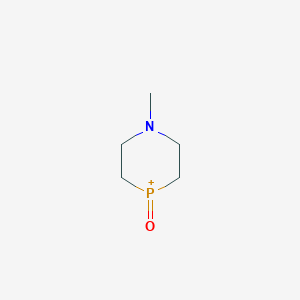
![tert-Butyl (S)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B15280069.png)

